Progoitrin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Progoitrin is a biochemical from the glucosinolate family that is found in some food . It is inactive but after ingestion is converted to goitrin . Goitrin decreases the thyroid hormone production . This compound has been isolated in cabbage, brussels sprouts, kale, peanuts, mustard, rutabaga, kohlrabi, spinach, cauliflower, horseradish, and rapeseed oil .

Synthesis Analysis

Research on the biosynthesis of this compound glucosinolate can aid the understanding of the nutritional value in Brassica plants . In a study, four ODD genes likely involved in this compound biosynthesis were cloned from Chinese kale . These four genes, designated as BocODD1–4, shared 75–82% similarities with the ODD sequence of Arabidopsis .Molecular Structure Analysis

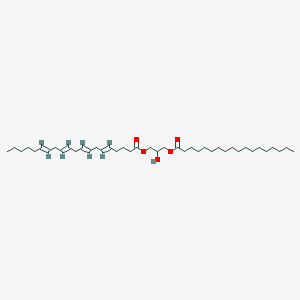

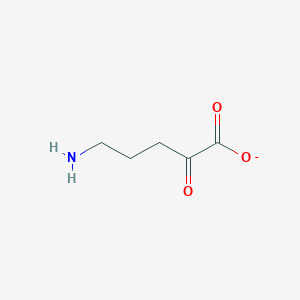

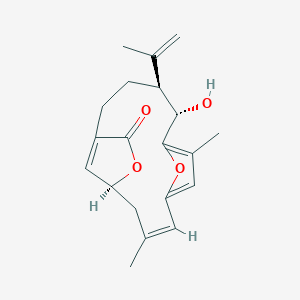

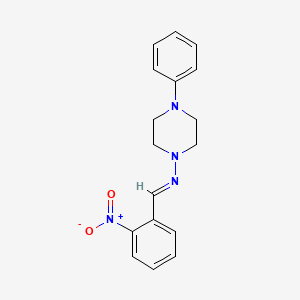

This compound has a molecular formula of C11H19NO10S2 . Its average mass is 389.399 Da and its monoisotopic mass is 389.045044 Da .Chemical Reactions Analysis

The chemical structure of the glucosinolate is an important determinant of the product that is formed, which in turn determines its biological activity . The latter may range from detrimental (e.g., this compound) to beneficial (e.g., glucoraphanin) .Physical and Chemical Properties Analysis

This compound has a molecular formula of C11H19NO10S2 . Its average mass is 389.399 Da . It is a solid substance that should be stored at 4°C, protected from light, dry, and sealed .科学的研究の応用

Inheritance in Oilseed Rape

- Genetic Inheritance : Progoitrin and total aliphatic glucosinolate concentrations were studied in oilseed rape. The inheritance patterns and genetic parameters indicated prospects for reducing glucosinolate concentrations in this material, with implications for plant breeding and agriculture (Hill et al., 2003).

Antiviral Properties

- Anti-Influenza Activity : Research demonstrated that this compound and related compounds from Isatidis Radix exhibited significant antiviral effects against influenza A virus, suggesting its potential for developing pharmacotherapy for viral infections (Nie et al., 2020).

Biotransformation in Traditional Chinese Medicine

- Conversion to Bioactive Constituents : A study on Radix isatidis revealed that this compound undergoes biotransformation to form bioactive constituents, providing a basis for quality control and industrial production of traditional Chinese medicines (Xie et al., 2011).

Biosynthesis in Brassica Plants

- Regulation of Bitterness : this compound is a primary source of bitterness in Brassica plants. Studies on Chinese kale identified specific genes involved in this compound biosynthesis, aiding understanding of nutritional values in these plants (Wu et al., 2022).

Synthesis and Biological Activity

- Synthesis and Authentication : The synthesis of this compound was achieved, and its biological activity was authenticated, marking a significant advancement in understanding its properties (Macleod & Rossiter, 1983).

Role in Plant Biology

- Aglycone Synthesis : Research on rutabaga plants showed that this compound's aglycone is synthesized using methionine and acetate, contributing to understanding its biogenetic scheme (Serif & Schmotzer, 1968).

Influence on Taste and Nutrition

- Taste Preference in Vegetables : The presence of this compound in Brussels sprouts significantly affects taste preference and perceived bitterness, influencing consumer choices and vegetable breeding strategies (Doorn et al., 1998).

Application in Fine Chemical Production

- Use in Biotechnological Processes : this compound derived from Crambe abyssinica meal can be transformed into fine chemicals, showcasing its potential in biotechnology and industrial applications (Daubos et al., 1998).

作用機序

特性

CAS番号 |

585-95-5 |

|---|---|

分子式 |

C11H19NO10S2 |

分子量 |

389.4 g/mol |

IUPAC名 |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-3-hydroxy-N-sulfooxypent-4-enimidothioate |

InChI |

InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/b12-7+ |

InChIキー |

MYHSVHWQEVDFQT-KPKJPENVSA-N |

異性体SMILES |

C=CC(C/C(=N\OS(=O)(=O)O)/SC1C(C(C(C(O1)CO)O)O)O)O |

SMILES |

C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |

正規SMILES |

C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |

同義語 |

epi-progoitrin epiprogoitrin progoitrin progoitrin, (S)-isomer progoitrin, monopotassium salt |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。